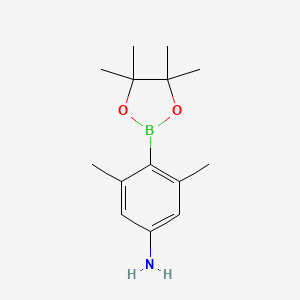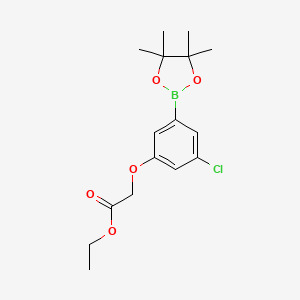
Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of boronic esters, which are organic compounds containing a boron atom . These compounds are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of boronic esters typically includes a boron atom bonded to two alkyl or aryl groups and one oxygen atom . The oxygen atom is often part of an ester functional group .Chemical Reactions Analysis
Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . They can also react with amines to form boronic acids .Physical And Chemical Properties Analysis
Boronic esters are typically solid at room temperature . They can have varying solubilities depending on the nature of the alkyl or aryl groups attached to the boron atom .Scientific Research Applications
Organic Synthesis and Catalysis : Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is likely used in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and organic materials (Patil & Gnanasundaram, 2020). The compound's boronate ester functionality suggests its role in facilitating the coupling of aromatic halides with organoboron compounds under catalytic conditions.
Material Science : In the realm of material science, compounds similar to this compound could be involved in the synthesis of polymers and novel materials. For instance, poly(3,4-ethylenedioxythiophene) (PEDOT) based materials have been extensively studied for their thermoelectric properties, indicating the broader interest in developing functional materials through sophisticated organic synthesis techniques (Yue & Xu, 2012).
Environmental Studies : While not directly related to environmental studies, the methodologies employed in synthesizing and applying compounds like this compound can have implications for environmental chemistry. Research on the biodegradation and fate of related compounds, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, sheds light on the environmental impact and degradation pathways of synthetic organic compounds (Thornton et al., 2020).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as 3-Chloro-5-(ethoxycarbonymethoxy)phenylboronic acid, pinacol ester, are typically organic compounds that participate in carbon-carbon bond formation reactions . The compound is often used in transition metal-catalyzed reactions, such as the Suzuki–Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium, a key step in the Suzuki–Miyaura coupling reaction . The compound’s boronic ester group is particularly important in this process, as it is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by the compound, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
The rate of hydrolysis, which can impact bioavailability, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, these factors should be considered when using this compound for pharmacological purposes .
Result of Action
The molecular and cellular effects of the compound’s action are largely determined by the specific organic synthesis reactions it facilitates. For example, in the Suzuki–Miyaura coupling reaction, the compound enables the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level can significantly affect the rate of hydrolysis of the compound . Additionally, the presence of transition metals like palladium is crucial for the compound’s role in catalyzing reactions like the Suzuki–Miyaura coupling .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BClO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZLXLNAHRVMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675268 |
Source


|
| Record name | Ethyl [3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-47-9 |
Source


|
| Record name | Ethyl 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl [3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)
![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)
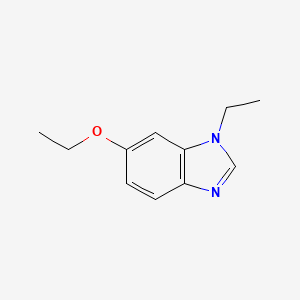
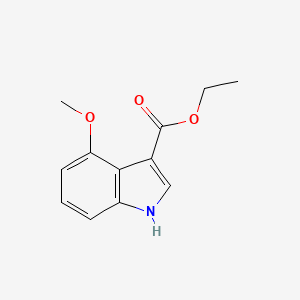
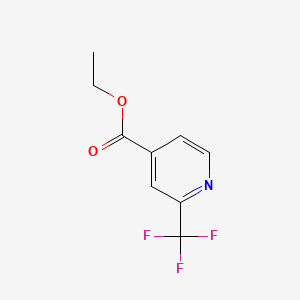
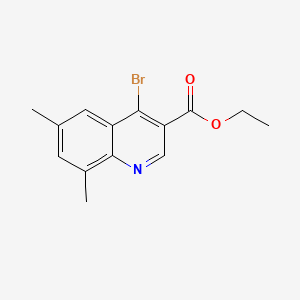
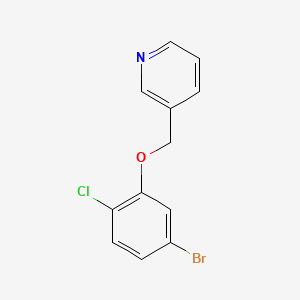
![7-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B578509.png)



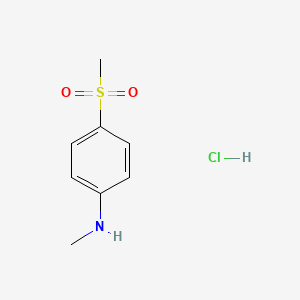
![5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole](/img/structure/B578516.png)
